molecular formula C8H17ClN2O3 B1437215 Nepsilon-Acetyl-L-lysine Hydrochloride CAS No. 1820580-06-0

Nepsilon-Acetyl-L-lysine Hydrochloride

Cat. No.: B1437215
CAS No.: 1820580-06-0
M. Wt: 224.68 g/mol
InChI Key: MQVATDGTAFJGJI-FJXQXJEOSA-N
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Description

Nepsilon-Acetyl-L-lysine Hydrochloride is a derivative of the amino acid lysine, where the epsilon amino group is acetylated. This compound is often used in biochemical research to study protein modifications, particularly acetylation, which plays a crucial role in regulating protein function and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nepsilon-Acetyl-L-lysine Hydrochloride can be synthesized through the acetylation of L-lysine. The process typically involves reacting L-lysine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the epsilon amino group.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Nepsilon-Acetyl-L-lysine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield L-lysine and acetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as hydrochloric acid or other strong acids can facilitate the substitution of the acetyl group.

    Hydrolysis: Acidic or basic conditions can promote the hydrolysis of this compound.

Major Products Formed:

    Substitution Reactions: Depending on the substituent introduced, various derivatives of L-lysine can be formed.

    Hydrolysis: The primary products are L-lysine and acetic acid.

Scientific Research Applications

Nepsilon-Acetyl-L-lysine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Nepsilon-Acetyl-L-lysine Hydrochloride exerts its effects primarily through the acetylation of proteins. The acetyl group from the compound is transferred to the epsilon amino group of lysine residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and gene expression. The molecular targets include histones and other regulatory proteins involved in gene expression .

Comparison with Similar Compounds

    Nalpha-Acetyl-L-lysine: Another acetylated form of lysine, but with the acetyl group on the alpha amino group.

    Nalpha-Acetyl-L-arginine: An acetylated form of arginine, used in similar biochemical studies.

Uniqueness: Nepsilon-Acetyl-L-lysine Hydrochloride is unique due to the specific acetylation at the epsilon amino group, which makes it particularly useful for studying the effects of acetylation on protein function and gene regulation. This specificity allows for more targeted research compared to other acetylated amino acids .

Properties

IUPAC Name

(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVATDGTAFJGJI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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